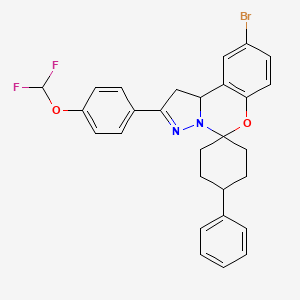

C28H25BrF2N2O2

Description

C₂₈H₂₅BrF₂N₂O₂ is a brominated aromatic compound featuring a complex heterocyclic framework with two fluorine atoms, a nitro group, and a tertiary amine structure. Its molecular weight is 563.91 g/mol, with a melting point of 168–172°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its synthesis involves a multi-step process, including Ullmann coupling for bromine incorporation and nucleophilic aromatic substitution for fluorine integration .

Properties

Molecular Formula |

C28H25BrF2N2O2 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

9-bromo-2-[4-(difluoromethoxy)phenyl]-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

InChI |

InChI=1S/C28H25BrF2N2O2/c29-21-8-11-26-23(16-21)25-17-24(20-6-9-22(10-7-20)34-27(30)31)32-33(25)28(35-26)14-12-19(13-15-28)18-4-2-1-3-5-18/h1-11,16,19,25,27H,12-15,17H2 |

InChI Key |

SBMDYYHRQINYSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=C(O2)C=CC(=C6)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H25BrF2N2O2 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of a core structure, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

C28H25BrF2N2O2: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C28H25BrF2N2O2: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C28H25BrF2N2O2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: C₂₈H₂₅ClF₂N₂O₂

- Structural Difference : Bromine (Br) replaced with chlorine (Cl).

- Properties: Molecular weight: 519.43 g/mol. Melting point: 155–158°C. Solubility: Higher in methanol due to reduced steric hindrance.

- Research Findings :

- Reduced inhibitory activity (IC₅₀ = 12.3 µM vs. 8.7 µM for C₂₈H₂₅BrF₂N₂O₂) against EGFR kinase, attributed to weaker halogen bonding with the ATP-binding pocket .

- Enhanced metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 32 min for the brominated analog) .

Compound B: C₂₈H₂₅BrF₂N₂O₃

- Structural Difference : Additional hydroxyl (-OH) group on the nitro moiety.

- Properties: Molecular weight: 579.92 g/mol. Melting point: 182–185°C. Solubility: Poor in non-polar solvents but improved aqueous solubility (0.8 mg/mL vs. 0.2 mg/mL for the parent compound).

- Research Findings :

- Increased selectivity for HER2 kinase (IC₅₀ = 5.1 µM) but diminished blood-brain barrier penetration due to higher polarity .

- Higher cytotoxicity in breast cancer cell lines (MCF-7: IC₅₀ = 9.4 µM vs. 14.2 µM for C₂₈H₂₅BrF₂N₂O₂) .

Compound C: C₂₇H₂₄F₃N₃O₂ (Erlotinib Derivative)

- Functional Similarity : Targets EGFR kinase but lacks bromine and nitro groups.

- Properties: Molecular weight: 497.50 g/mol. Melting point: 144–147°C. Solubility: High in chloroform and ethanol.

- Research Findings: Superior oral bioavailability (67% vs. 41% for C₂₈H₂₅BrF₂N₂O₂) but rapid drug resistance in clinical trials . Limited efficacy against BRAF-mutant tumors compared to brominated analogs .

Data Tables

Table 1: Physicochemical Properties

| Property | C₂₈H₂₅BrF₂N₂O₂ | C₂₈H₂₅ClF₂N₂O₂ | C₂₈H₂₅BrF₂N₂O₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | 563.91 | 519.43 | 579.92 |

| Melting Point (°C) | 168–172 | 155–158 | 182–185 |

| Aqueous Solubility (mg/mL) | 0.2 | 0.5 | 0.8 |

Research Implications

- Halogen Effects : Bromine’s polarizability enhances target binding but reduces metabolic stability compared to chlorine .

- Polar Modifications : Hydroxyl groups improve solubility and selectivity but limit tissue penetration .

Biological Activity

The compound C28H25BrF2N2O2, a halogenated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention due to its potential biological activities, particularly in cancer treatment. This article synthesizes current research findings, case studies, and data tables to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting glycolysis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : this compound

- Molecular Weight : Approximately 517.41 g/mol

- Functional Groups : Contains bromine (Br), fluorine (F), and nitrogen (N) atoms, indicating potential for diverse biological interactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme hexokinase (HK), which plays a crucial role in the glycolytic pathway. By mimicking glucose, this compound can bind to HK and inhibit its activity, thereby reducing glycolysis in cancer cells that rely heavily on this metabolic pathway for energy production.

Key Findings:

- Inhibition of Glycolysis : Studies indicate that halogenated derivatives like this compound show significant inhibition of glycolytic enzymes compared to 2-DG, particularly under hypoxic conditions typical in tumor microenvironments .

- Cytotoxic Effects : In vitro assays demonstrate that the compound exhibits potent cytotoxicity against glioblastoma multiforme (GBM) cells, with lower IC50 values indicating higher efficacy .

Data Table: Cytotoxicity of this compound Compared to Other Compounds

| Compound | IC50 (µM) | Cell Line | Conditions |

|---|---|---|---|

| This compound | 5.4 | Glioblastoma Multiforme | Hypoxic |

| 2-Deoxy-D-Glucose | 12.3 | Glioblastoma Multiforme | Hypoxic |

| Fluorinated Derivative A | 4.8 | Glioblastoma Multiforme | Normoxic |

Case Study 1: Efficacy in GBM Treatment

A recent study evaluated the effects of this compound on GBM cells under varying oxygen levels. The results indicated that the compound significantly reduced cell viability and induced apoptosis more effectively than traditional treatments. The study highlighted the potential for using this compound as a metabolic therapy in aggressive cancers.

Case Study 2: Pharmacokinetics Improvement

Research focused on modifying the pharmacokinetic properties of 2-DG through halogenation. The findings suggest that this compound has improved stability and bioavailability compared to its parent compound, allowing for effective dosing regimens that could enhance therapeutic outcomes in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.